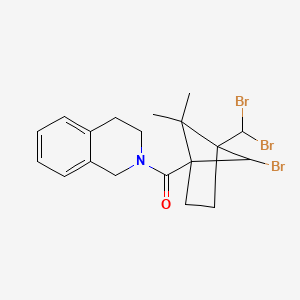![molecular formula C23H23FN4O4S B12615290 N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{(1Z)-3-(环丙基氨基)-1-[1-(二甲基磺酰胺基)-1H-吲哚-3-基]-3-氧代丙-1-烯-2-基}-2-氟苯甲酰胺是一种复杂的有机化合物,在各个科学领域具有潜在的应用。这种化合物具有独特的结构,包括环丙基氨基基团、二甲基磺酰胺基吲哚部分和氟苯甲酰胺基团。其复杂的分子结构使其成为化学、生物学和医学研究人员关注的焦点。
准备方法
合成路线和反应条件
N-{(1Z)-3-(环丙基氨基)-1-[1-(二甲基磺酰胺基)-1H-吲哚-3-基]-3-氧代丙-1-烯-2-基}-2-氟苯甲酰胺的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
吲哚部分的形成: 这可以通过费歇尔吲哚合成实现,其中苯肼在酸性条件下与酮反应。
二甲基磺酰胺基团的引入: 该步骤涉及使用二甲基磺酰胺基氯在碱的存在下对吲哚环进行磺化。
环丙基氨基基团的添加: 环丙基胺通过亲核取代反应引入。
烯酮结构的形成: 这涉及醛醇缩合反应以形成烯酮键。
氟苯甲酰胺的形成: 最后一步涉及在碱性条件下将烯酮中间体与 2-氟苯甲酰氯偶联。
工业生产方法
这种化合物的工业生产很可能涉及对上述合成路线的优化,以提高产率和纯度。这可能包括使用连续流动反应器来更好地控制反应条件,以及实施先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
N-{(1Z)-3-(环丙基氨基)-1-[1-(二甲基磺酰胺基)-1H-吲哚-3-基]-3-氧代丙-1-烯-2-基}-2-氟苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原可以使用钯碳等氢化催化剂实现。
取代: 该化合物可以进行亲核取代反应,特别是在氟苯甲酰胺部分。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 钯碳催化剂存在下的氢气。
取代: 碱存在下的胺或硫醇等亲核试剂。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的苯甲酰胺或吲哚。
科学研究应用
N-{(1Z)-3-(环丙基氨基)-1-[1-(二甲基磺酰胺基)-1H-吲哚-3-基]-3-氧代丙-1-烯-2-基}-2-氟苯甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子的潜在相互作用。
医学: 研究其潜在的治疗效果,特别是在癌症研究中。
作用机制
N-{(1Z)-3-(环丙基氨基)-1-[1-(二甲基磺酰胺基)-1H-吲哚-3-基]-3-氧代丙-1-烯-2-基}-2-氟苯甲酰胺的作用机制与其与特定分子靶标的相互作用有关。据信该化合物会与某些酶或受体结合,抑制其活性,从而发挥其作用。确切的途径和分子靶标仍在研究中,但据认为涉及信号转导途径的调节和细胞增殖的抑制。
相似化合物的比较
类似化合物
- N-{(1Z)-3-(环丙基氨基)-1-[1-(二甲基磺酰胺基)-1H-吲哚-3-基]-3-氧代丙-1-烯-2-基}-2-氯苯甲酰胺
- N-{(1Z)-3-(环丙基氨基)-1-[1-(二甲基磺酰胺基)-1H-吲哚-3-基]-3-氧代丙-1-烯-2-基}-2-溴苯甲酰胺
独特性
N-{(1Z)-3-(环丙基氨基)-1-[1-(二甲基磺酰胺基)-1H-吲哚-3-基]-3-氧代丙-1-烯-2-基}-2-氟苯甲酰胺因氟原子的存在而脱颖而出,氟原子可以显著影响其化学反应性和生物活性。氟原子可以提高化合物的稳定性和其与生物靶标相互作用的能力,使其成为研究和潜在治疗应用中一种独特而有价值的化合物。
属性
分子式 |
C23H23FN4O4S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
N-[(Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H23FN4O4S/c1-27(2)33(31,32)28-14-15(17-7-4-6-10-21(17)28)13-20(23(30)25-16-11-12-16)26-22(29)18-8-3-5-9-19(18)24/h3-10,13-14,16H,11-12H2,1-2H3,(H,25,30)(H,26,29)/b20-13- |
InChI 键 |
KPLZNHKZAPNCMU-MOSHPQCFSA-N |
手性 SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NC3CC3)\NC(=O)C4=CC=CC=C4F |
规范 SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NC3CC3)NC(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
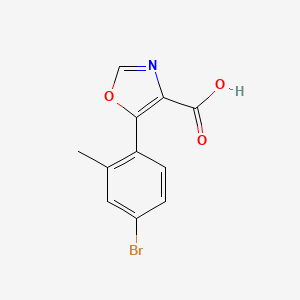


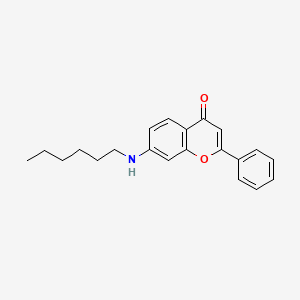
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
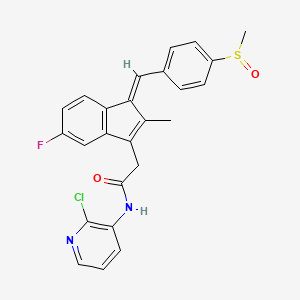
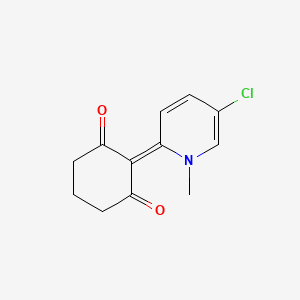
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
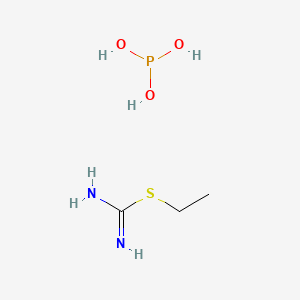
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
